molecular formula C16H11ClN4O B1228787 1-Oxoestazolam CAS No. 31262-82-5

1-Oxoestazolam

Cat. No. B1228787
CAS RN: 31262-82-5
M. Wt: 310.74 g/mol
InChI Key: BKXMIHOSZZYXDH-UHFFFAOYSA-N
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Description

1-Oxoestazolam belongs to the class of organic compounds known as 1,4-benzodiazepines . It is a derivative of Estazolam, which is a tranquilizer medication of the triazolobenzodiazepine (TBZD) class . Estazolam possesses anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties .


Molecular Structure Analysis

The molecular formula of 1-Oxoestazolam is C16H11ClN4O, and it has a molecular weight of 310.74 . It is an achiral compound with no defined stereocenters .

Scientific Research Applications

Acetazolamide Applications

  • Treatment of Sleep Apnea in Heart Failure : Acetazolamide is effective in treating central sleep apnea associated with heart failure, demonstrating improvements in both sleep quality and daytime symptoms (Javaheri, 2006).
  • Idiopathic Intracranial Hypertension Treatment : It has been used in the treatment of idiopathic intracranial hypertension-associated vision loss, showing positive outcomes (Smith & Friedman, 2017).
  • Impact on Pulmonary and Muscle Gas Exchange : Acetazolamide affects oxygen transport and gas exchange during exercise in both normoxic and hypoxic conditions, without significantly altering muscle gas exchange (Jonk et al., 2007).
  • Acute Mountain Sickness Prevention : It has shown efficacy in preventing acute mountain sickness, though our understanding of its action in this area remains incomplete (Swenson & Teppema, 2007).

Oxymetazoline Applications

  • Rosacea Treatment : Oxymetazoline has been used as an adjunctive treatment with energy‐based therapy for patients with moderate to severe facial erythema associated with rosacea (Tanghetti et al., 2020).
  • Microvascular Effects in Combination with Pulsed Dye Laser : It has been studied for its microvascular effects in combination with pulsed dye laser, especially in the context of rosacea treatment (Kelly et al., 2019).
  • Treatment of Acquired Blepharoptosis : Oxymetazoline has shown effectiveness in treating acquired blepharoptosis in adults, demonstrating rapid onset and sustained effect (Bacharach et al., 2021).

Other Related Compounds

  • Oxadiazole-Based Compounds : These have found applications in various scientific disciplines, including medicinal chemistry and optoelectronics. Their coordination with metals enhances their characteristics, leading to diverse applications (Salassa & Terenzi, 2019).

Mechanism of Action

The mechanism of action of 1-Oxoestazolam is likely similar to that of Estazolam. Estazolam, like other benzodiazepines, binds nonspecifically to benzodiazepine receptors, affecting muscle relaxation, anticonvulsant activity, motor coordination, and memory . This binding enhances the effects of GABA by increasing GABA affinity for the GABA receptor .

Safety and Hazards

Estazolam, from which 1-Oxoestazolam is derived, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for 1-Oxoestazolam are not mentioned in the available resources, there is ongoing research in the field of controlled drug delivery systems, which could potentially involve compounds like 1-Oxoestazolam .

properties

IUPAC Name

8-chloro-6-phenyl-2,4-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18-9-14-19-20-16(22)21(13)14/h1-8H,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMIHOSZZYXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NNC(=O)N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185190
Record name 1-Oxoestazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxoestazolam

CAS RN

31262-82-5
Record name 1-Oxoestazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxoestazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-OXOESTAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4JQ545FZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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